3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionaldehyde
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Overview
Description
3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionaldehyde is an organic compound characterized by the presence of difluoromethoxy and fluoro substituents on a phenyl ring, along with a propionaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-(Difluoromethoxy)-3-fluorophenylmethanol.
Oxidation: The alcohol group in 4-(Difluoromethoxy)-3-fluorophenylmethanol is oxidized to form the corresponding aldehyde, this compound. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.
Major Products
Oxidation: 3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionic acid.
Reduction: 3-(4-Difluoromethoxy-3-fluoro-phenyl)-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethoxy and fluoro substituents can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)-3-fluorophenylmethanol: A precursor in the synthesis of 3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionaldehyde.
4-(Difluoromethoxy)-3-fluorophenylacetic acid: A structurally similar compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of both difluoromethoxy and fluoro substituents on the phenyl ring, along with an aldehyde group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H9F3O2 |
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Molecular Weight |
218.17 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)-3-fluorophenyl]propanal |
InChI |
InChI=1S/C10H9F3O2/c11-8-6-7(2-1-5-14)3-4-9(8)15-10(12)13/h3-6,10H,1-2H2 |
InChI Key |
RRDPDFHHGVEZOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)F)OC(F)F |
Origin of Product |
United States |
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